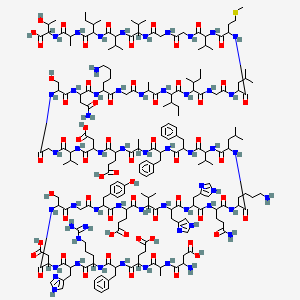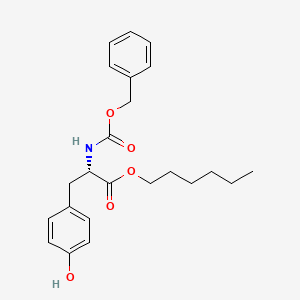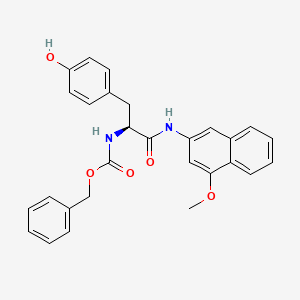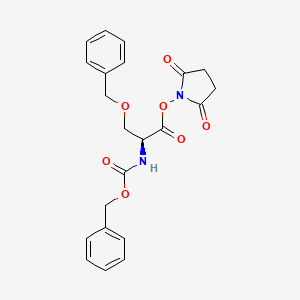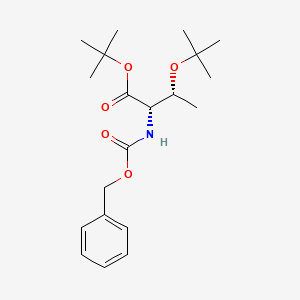
N-ベンゾイル-D-アルギニン-OH 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-D-Arginine hydrochloride, often abbreviated as Z-D-Arg-HCl, is an amino acid derivative that has been extensively studied for its numerous biochemical and physiological effects. It is a white, crystalline powder with a molecular formula of C7H16ClN3O4 and a molecular weight of 213.68 g/mol. Z-D-Arg-HCl is an important component of many biochemical processes and has been used in numerous scientific studies to investigate its effects on various biological systems.
科学的研究の応用
プロテアーゼ阻害研究
研究者はN-ベンゾイル-D-アルギニン-OH 塩酸塩をプロテアーゼ阻害研究で使用しています。 この化合物を特定の基質に組み込むことで、科学者はさまざまなプロテアーゼの阻害パターンを研究することができ、これはプロテアーゼの機能を理解し、プロテアーゼ阻害剤を開発するために不可欠です {svg_1}.
酵素機能性アッセイ
酵素機能性アッセイでは、N-ベンゾイル-D-アルギニン-OH 塩酸塩は、アルギニン残基を認識する酵素の活性を測定するための基質として機能します。 この用途は、酵素の特異性と速度論を特徴付けるために不可欠です {svg_2}.
創薬
この化合物は、特にアルギニンが重要な役割を果たす、心血管疾患および一酸化窒素経路に関連する障害を標的とする薬剤の開発プロセスにおいて、重要な成分です {svg_3}.
生体材料研究
生体材料研究では、N-ベンゾイル-D-アルギニン-OH 塩酸塩は、細胞接着特性を研究するために表面を修飾するために使用されます。 アルギニン残基は細胞の挙動に影響を与える可能性があり、新しい生体材料の開発のための貴重なツールとなっています {svg_4}.
分子動力学シミュレーション
N-ベンゾイル-D-アルギニン-OH 塩酸塩: は、アルギニンを含むペプチドのコンフォメーションダイナミクスを理解するために、分子動力学シミュレーションで使用されます。 これは、ペプチドおよびタンパク質の構造と機能を予測するのに役立ちます {svg_5}.
作用機序
Target of Action
Z-D-Arg-OH Hydrochloride, also known as Nα-Cbz-D-arginine hydrochloride, primarily targets proteins, specifically interacting with certain protein surface patches via interaction with guanidinium and carboxylate amino acid side chains . The compound’s primary role is to stabilize proteins and suppress protein aggregation .
Mode of Action
The compound interacts with its protein targets by preferentially including or excluding itself from the protein surface. This effect is concentration-dependent, with an apparent saturation of the protein surface at around 0.5 M, above which Z-D-Arg-OH Hydrochloride is considered to be excluded . The compound’s ability to suppress protein aggregation follows the empirical Hofmeister series, with phosphate, sulfate, and citrate more strongly interacting with the arginine cation and suppressing aggregation .
Biochemical Pathways
Z-D-Arg-OH Hydrochloride affects the biochemical pathways related to protein stabilization and aggregation. It is especially true for various salt forms of arginine, whose ability to suppress protein aggregation was shown to follow the empirical Hofmeister series . The compound is also involved in the biosynthetic pathways of cyanobactins, which are linear and cyclic peptides produced through the post-translational modification of precursor peptides .
Pharmacokinetics
It is known that the compound is catabolized primarily through the arginase pathway, accounting for 76-85% and 81-96% of arg catabolism in extraintestinal tissues of pigs and rats, respectively . The compound has been shown to have no adverse effects when supplemented in the diet of these animals .
Result of Action
The primary result of Z-D-Arg-OH Hydrochloride’s action is the stabilization of proteins and suppression of protein aggregation . This can increase protein solubility and stability, which is beneficial in the fields of structural biology and vaccine development .
Action Environment
The action of Z-D-Arg-OH Hydrochloride is influenced by environmental factors such as pH and temperature. For example, the compound has been shown to suppress aggregation of monoclonal antibody preparations induced by increased temperatures or pH . It is also effective under accelerated stability conditions at weakly acidic to neutral pH .
特性
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCPMSWPCALFQJ-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718543 |
Source


|
| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-D-ornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113712-05-3 |
Source


|
| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-D-ornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



